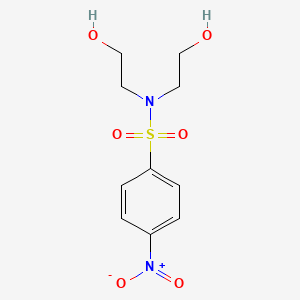

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide, commonly known as BNIT, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. BNIT is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis. The compound has also been shown to possess several unique properties that make it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide derivatives have been explored for their antiprotozoal activity. For example, Nieto et al. (2011) synthesized N-alkoxy analogues of a trypanocidal lead compound and tested their blood-brain barrier permeability and activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. One of the N-hydroxy analogues showed enhanced permeability and displayed low micromolar IC(50) against these pathogens (Nieto et al., 2011).

Chemical Synthesis and Protection of Amines

These compounds are versatile in the preparation of secondary amines and protection of amines. Fukuyama et al. (1995) demonstrated that 2- and 4-Nitrobenzenesulfonamides can undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides could be deprotected via Meisenheimer complexes, producing secondary amines in high yields (Fukuyama et al., 1995).

Application in Carbonic Anhydrase Inhibition

Sapegin et al. (2018) investigated 4-Chloro-3-nitrobenzenesulfonamide, a related compound, for its ability to inhibit human carbonic anhydrases. They found that primary sulfonamide functionality enables [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Catalytic Applications

Dayan et al. (2019) synthesized a Nickel (II) complex using N-(2-aminophenyl)benzenesulfonamide and explored its catalytic efficiency in the reduction of nitroarenes. They demonstrated significant conversion rates in the reduction reaction of nitroarenes, contributing to green chemistry applications (Dayan et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds related to N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide has been studied for their intra-molecular interactions. Bolger and Gourdon (1995) determined the crystal structure of a related compound, highlighting the importance of such studies in understanding molecular conformation (Bolger & Gourdon, 1995).

Ionic Liquids Formation

Gruzdev et al. (2018) studied the interaction of triethanolamine with sulfonamides, including 4-nitrobenzenesulfonamide, demonstrating the formation of protic ionic liquids. This research contributes to the understanding of hydrogen-bonded complexes and salt formations in chemical reactions (Gruzdev et al., 2018).

Propiedades

IUPAC Name |

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c13-7-5-11(6-8-14)19(17,18)10-3-1-9(2-4-10)12(15)16/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZDDZOWDLQNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)

![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)

![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)